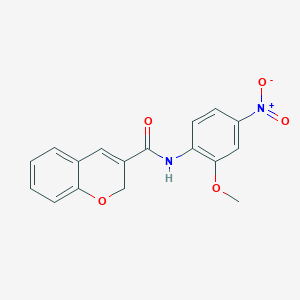

N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-16-9-13(19(21)22)6-7-14(16)18-17(20)12-8-11-4-2-3-5-15(11)24-10-12/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMCCJBZQLPNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The resulting chromene intermediate is then subjected to further functionalization to introduce the methoxy and nitro groups on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The final step involves the coupling of the functionalized chromene intermediate with the appropriate amine to form the carboxamide group.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can lead to various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that it exhibits inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism of action involves the induction of apoptosis and cell cycle arrest, which disrupts the proliferation of cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound against HepG2 cells using an MTT assay. The results demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15.5 |

| Doxorubicin | HepG2 | 0.8 |

This data suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Biological Studies

Biochemical Probes:

The compound is utilized as a biochemical probe to study various biological pathways and molecular interactions. Its unique structure allows it to interact with specific enzymes and receptors, making it valuable for elucidating cellular mechanisms.

Antimicrobial Activity:

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. This aspect is critical for developing new antimicrobial agents in response to rising antibiotic resistance.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 12 |

| This compound | S. aureus | 14 |

These findings indicate the compound’s potential as a lead structure for developing new antibiotics.

Chemical Biology

Mechanisms of Action:

The mechanisms through which this compound exerts its biological effects involve binding to active sites of target enzymes, inhibiting their activity, and consequently disrupting cellular pathways associated with disease progression.

Industrial Applications

Materials Science:

The compound is being explored for its potential use in the synthesis of advanced materials due to its unique chemical structure and properties. It can serve as a precursor for other bioactive compounds or functional materials in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the chromene core can bind to various enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of coumarin carboxamides are highly dependent on the substituents on both the chromene core and the aryl carboxamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Coumarin Carboxamides

Key Observations:

Electronic Effects :

- The 2-methoxy-4-nitrophenyl group in the target compound introduces strong electron-withdrawing (nitro) and electron-donating (methoxy) groups, creating a polarized aryl ring. This contrasts with simpler analogs like N-(4-nitrophenyl) derivatives, where only the nitro group influences reactivity .

- Sulfamoyl (in compound 12, ) and trifluoromethoxy (in compound 9d, ) substituents enhance solubility and bioactivity, respectively, through polar interactions .

Steric Considerations: Bulky substituents, such as the methanoacridinyl group in compound 9d, may improve binding affinity to enzymes like acetylcholinesterase but reduce membrane permeability .

Synthetic Accessibility :

- One-pot syntheses (e.g., target compound ) offer advantages in yield and simplicity compared to multi-step procedures (e.g., compound 9d requiring intermediate coupling ).

Physicochemical Properties

- Solubility: The nitro group in the target compound may reduce aqueous solubility compared to sulfamoyl or morpholinoethyl-substituted analogs (e.g., compound in ) .

- Thermal Stability : Melting points for coumarin carboxamides range widely (e.g., 89–91°C for compound 9d ), suggesting that crystallinity is influenced by substituent bulk and polarity.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, highlighting its potential applications in medicine, particularly in cancer therapy and antimicrobial treatment.

Overview of Chromene Compounds

Chromenes are a class of heterocyclic compounds known for their versatile biological profiles. The structure of this compound includes a chromene backbone that contributes to its pharmacological properties. Research indicates that chromene derivatives exhibit a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic chemistry techniques, including nucleophilic substitutions and cycloaddition reactions. The structure-activity relationship (SAR) studies have shown that modifications to the chromene core can significantly influence biological activity. For instance, the introduction of nitro and methoxy groups enhances interactions with biological targets, potentially increasing cytotoxicity against cancer cells .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis through several mechanisms:

- DNA Fragmentation : Treatment with this compound leads to significant DNA fragmentation in cancer cells, indicating its ability to trigger apoptotic pathways .

- Gene Expression Modulation : It down-regulates anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, further contributing to its anticancer efficacy .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induces apoptosis, DNA fragmentation |

| HCT116 (Colon) | 30 | Cell cycle arrest |

| HepG2 (Liver) | 40 | Modulation of gene expression |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it effectively inhibits the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Prostate Cancer Study : A study evaluating the effects of chromene derivatives on prostate cancer cell lines demonstrated that this compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial dysfunction .

- Antimicrobial Efficacy : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It interacts with cellular receptors that modulate signaling pathways related to apoptosis and cell survival.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress, leading to cancer cell death .

Q & A

Q. What are the common synthetic routes for N-(2-methoxy-4-nitrophenyl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis of chromene carboxamide derivatives typically involves coupling reactions between functionalized chromene precursors and nitro-substituted aromatic amines. For example, analogous compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) are synthesized via base-mediated alkylation using potassium carbonate in dry DMF, followed by purification via flash chromatography and recrystallization . Optimization includes controlling temperature, solvent polarity, and stoichiometry to enhance yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of methoxy (-OCH₃), nitro (-NO₂), and carboxamide (-CONH-) groups by identifying characteristic chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- UV-Vis Spectroscopy : To analyze π→π* and n→π* transitions in the chromene and nitroaromatic moieties.

- Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Growing high-quality crystals via slow evaporation (e.g., using acetone or DMF/water mixtures).

- Data collection on a diffractometer (Cu-Kα or Mo-Kα radiation).

- Structure solution using SHELXS/SHELXD and refinement with SHELXL to model atomic positions, thermal parameters, and hydrogen bonding .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement?

Contradictions (e.g., disorder, twinning) are resolved by:

- Using SHELXL ’s restraints (e.g., DFIX, SIMU) to model disordered regions.

- Validating hydrogen-bonding networks with Hirshfeld surface analysis to identify intermolecular interactions .

- Cross-validating with spectroscopic data to ensure consistency in bond lengths/angles .

Q. What experimental strategies are recommended for evaluating neuroprotective potential in neurodegenerative models?

- In Vitro Assays : Test inhibition of acetylcholinesterase (AChE) or amyloid-beta aggregation using enzyme kinetics and fluorescence-based assays .

- In Vivo Models : Administer the compound in transgenic mice (e.g., Alzheimer’s models) and assess cognitive outcomes via Morris water maze or Y-maze tests.

- Mechanistic Studies : Use molecular docking to predict binding to AChE or amyloid-beta, followed by MD simulations to validate stability .

Q. How can computational chemistry elucidate the pharmacological mechanisms of chromene carboxamides?

- Molecular Docking : Predict binding affinities to targets like kinases or neurotransmitter receptors using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling : Corrogate structural features (e.g., nitro group position) with bioactivity data to design analogs with improved potency .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., blood-brain barrier permeability) early in drug development .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide group .

- Crystallography : For twinned crystals, employ SHELXL ’s TWIN/BASF commands to refine dual-domain structures .

- Biological Assays : Include positive controls (e.g., donepezil for AChE inhibition) and validate results with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.